molecular formula C13H14Cl2O2S B2621136 [3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride CAS No. 2287271-79-6

[3-(3-Chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride

Cat. No. B2621136
CAS RN: 2287271-79-6
M. Wt: 305.21
InChI Key: NFNPCQCRWMQCAW-UHFFFAOYSA-N
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Description

The compound appears to contain a bicyclic pentane structure attached to a 3-chloro-4-methylphenyl group through a methanesulfonyl chloride group. Methanesulfonyl chloride is a common reagent in organic synthesis, known for its reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the bicyclic pentane structure. The 3-chloro-4-methylphenyl group would add further complexity. The presence of the methanesulfonyl chloride group would likely make the compound highly reactive .


Chemical Reactions Analysis

Methanesulfonyl chloride is known to be a highly reactive compound that can participate in a variety of chemical reactions. It’s often used as a reagent in organic synthesis .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. Methanesulfonyl chloride is often used as a sulfonylating agent in organic synthesis .

Safety and Hazards

Methanesulfonyl chloride is known to be a hazardous compound. It’s corrosive and can cause burns and eye damage. It’s also harmful if inhaled .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given its complex structure and reactivity, it could be of interest in the field of organic synthesis .

properties

IUPAC Name

[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2O2S/c1-9-2-3-10(4-11(9)14)13-5-12(6-13,7-13)8-18(15,16)17/h2-4H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFNPCQCRWMQCAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C23CC(C2)(C3)CS(=O)(=O)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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